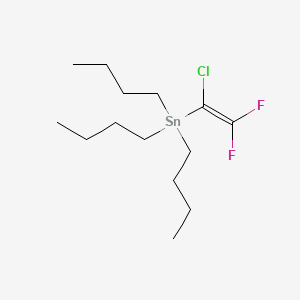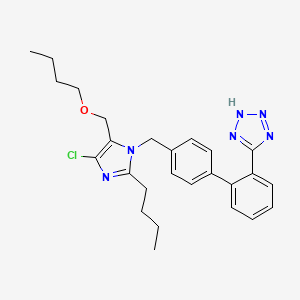
Losartan Butyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Losartan Butyl Ether is a derivative of losartan, which is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Losartan Butyl Ether typically involves the modification of losartan through etherification. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the butylation of losartan using butyl bromide or butyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Losartan Butyl Ether can undergo various chemical reactions, including:
Oxidation: The ether group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophiles like sodium azide (NaN_3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiols.
Aplicaciones Científicas De Investigación
Losartan Butyl Ether has various applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, losartan.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Losartan Butyl Ether, like losartan, acts as an angiotensin II receptor antagonist. It selectively blocks the angiotensin II type 1 (AT1) receptors, reducing the effects of angiotensin II, which include vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and improved cardiovascular function. The butyl ether modification may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.
Comparación Con Compuestos Similares
Similar Compounds
Losartan: The parent compound, widely used for hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Known for its use in treating hypertension and diabetic nephropathy.
Uniqueness
Losartan Butyl Ether is unique due to its butyl ether group, which may confer different pharmacokinetic properties compared to its parent compound and other similar drugs. This modification could potentially lead to improved therapeutic outcomes or reduced side effects, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H31ClN6O |
|---|---|
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
5-[2-[4-[[5-(butoxymethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C26H31ClN6O/c1-3-5-11-24-28-25(27)23(18-34-16-6-4-2)33(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,3-6,11,16-18H2,1-2H3,(H,29,30,31,32) |
Clave InChI |
YKAYFFJXBKLBQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


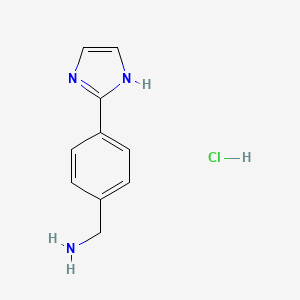
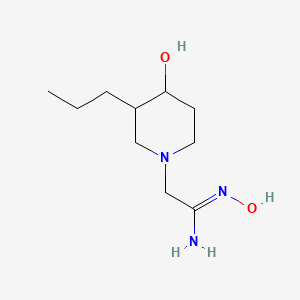
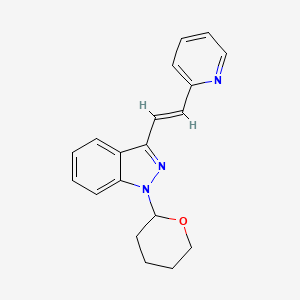
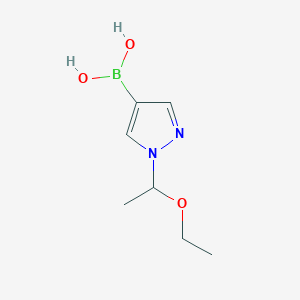
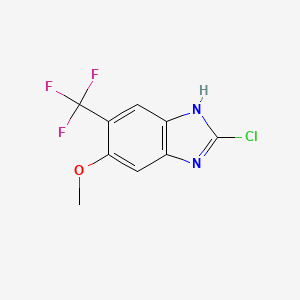
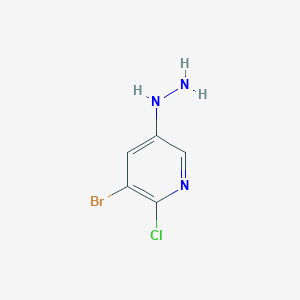

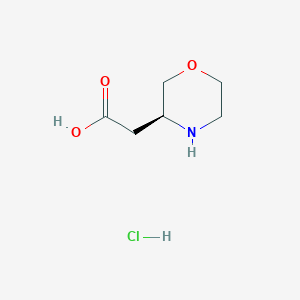
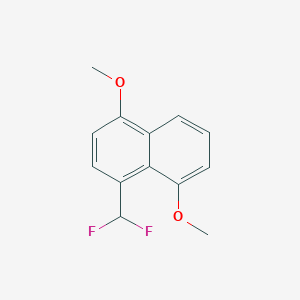
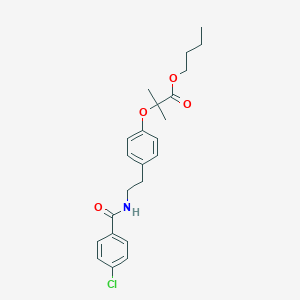
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
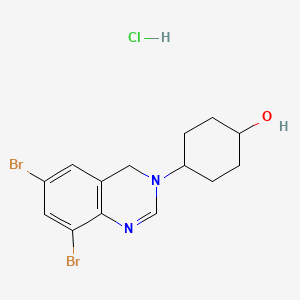
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
